molecular formula C26H29N5O2S B2557696 N-(4-acetylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1030099-92-3

N-(4-acetylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2557696
CAS No.: 1030099-92-3
M. Wt: 475.61
InChI Key: ISFBCVWIBVVWFX-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a structurally complex molecule featuring a pyrazine core substituted with a piperazine ring bearing a 2,3-dimethylphenyl group and a sulfanyl-linked acetamide moiety with a 4-acetylphenyl substituent. The sulfanyl bridge and acetyl group in this compound may modulate solubility, metabolic stability, and receptor interactions compared to analogs with alternative linkers or substituents .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2S/c1-18-5-4-6-23(19(18)2)30-13-15-31(16-14-30)25-26(28-12-11-27-25)34-17-24(33)29-22-9-7-21(8-10-22)20(3)32/h4-12H,13-17H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFBCVWIBVVWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name / ID Piperazine Substituent Acetamide Substituent Linker Type Notable Features
Target Compound 2,3-Dimethylphenyl 4-Acetylphenyl Sulfanyl (S) Acetyl enhances polarity; dimethylphenyl increases lipophilicity
N-(3-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide (Compound 15, ) 2-Chlorophenyl 3-Chlorophenyl Single bond Chlorine atoms enhance electron withdrawal and receptor affinity
2-[(5-(Diphenylmethyl)oxadiazol-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide () N/A Pyrazin-2-yl Sulfanyl (S) Oxadiazole and sulfanyl improve π-π stacking and binding interactions
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide () 2,4-Dichlorophenyl 4-(Pyridin-2-yl)phenyl Pentanamide Extended alkyl chain may reduce CNS penetration

Key Observations:

  • Piperazine Substitution : The target compound’s 2,3-dimethylphenyl group on piperazine provides electron-donating methyl groups, increasing lipophilicity compared to electron-withdrawing chlorinated analogs (e.g., Compound 15, ). This may enhance blood-brain barrier permeability for CNS targets .
  • Linker Effects : The sulfanyl bridge in the target compound and the oxadiazole-containing analog () may facilitate unique binding interactions (e.g., hydrogen bonding or van der Waals forces) compared to single-bond linkers.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and Physicochemical Data

Property Target Compound Compound 15 () Compound 17 ()
Molecular Weight (g/mol) ~567 (estimated) 469.36 506.29
logP (Predicted) ~3.8 (moderate lipophilicity) ~4.2 ~4.5
Solubility Moderate (acetyl enhances) Low (chlorine reduces) Very low (CF₃ group)
Receptor Affinity Likely dopamine/serotonin Anticonvulsant activity Anticonvulsant activity

Key Findings:

  • Lipophilicity : The target compound’s logP (~3.8) is lower than chlorinated analogs (e.g., Compound 15: ~4.2) due to the acetyl group, balancing solubility and membrane permeability .
  • In contrast, chlorophenyl-substituted analogs in demonstrate anticonvulsant effects, highlighting substituent-dependent therapeutic divergence.

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